3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound featuring a triazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling Reactions: The triazole and azetidine rings are then coupled with a pyridine derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group attached to the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or photonic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar biological activities.
1H-1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Benzotriazole: A triazole derivative commonly used as a corrosion inhibitor.
Uniqueness
3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of three distinct rings, which confer specific chemical reactivity and biological activity not found in simpler triazole derivatives.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-17-8-12(15-16-17)13(19)18-6-10(7-18)9-20-11-3-2-4-14-5-11/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYVGMPWUNPWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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